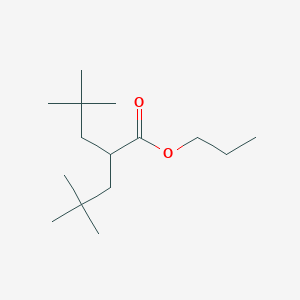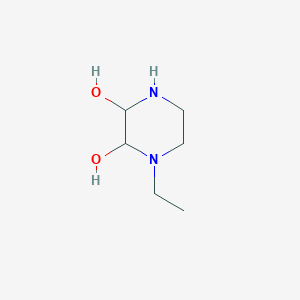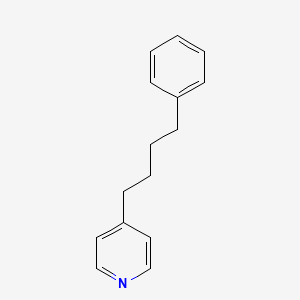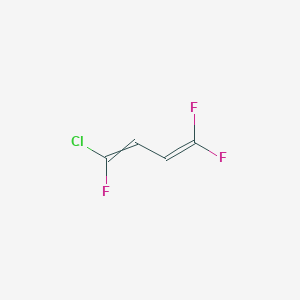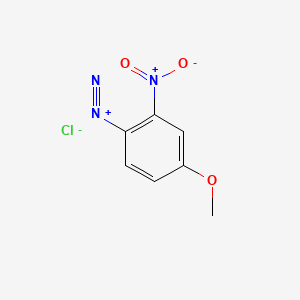
Benzenediazonium, 4-methoxy-2-nitro-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 4-methoxy-2-nitro-, chloride is an organic compound with the molecular formula C7H6ClN3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-methoxy-2-nitro-, chloride typically involves the diazotization of 4-methoxy-2-nitroaniline. The process includes the following steps:
Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methoxy-2-nitroaniline.
Diazotization: The 4-methoxy-2-nitroaniline is then treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems is common in industrial production.
化学反应分析
Types of Reactions
Benzenediazonium, 4-methoxy-2-nitro-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Major Products
Substitution Reactions: Products include 4-methoxy-2-nitrobenzene derivatives.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
科学研究应用
Benzenediazonium, 4-methoxy-2-nitro-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzenediazonium, 4-methoxy-2-nitro-, chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The nitro group (-NO2) can participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.
4-Methoxybenzenediazonium chloride: Similar but lacks the nitro group, affecting its redox properties.
2-Nitrobenzenediazonium chloride: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
Benzenediazonium, 4-methoxy-2-nitro-, chloride is unique due to the presence of both methoxy and nitro substituents on the benzene ring. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
119-25-5 |
|---|---|
分子式 |
C7H6ClN3O3 |
分子量 |
215.59 g/mol |
IUPAC 名称 |
4-methoxy-2-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C7H6N3O3.ClH/c1-13-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4H,1H3;1H/q+1;/p-1 |
InChI 键 |
ZYENKTADQJQLNS-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


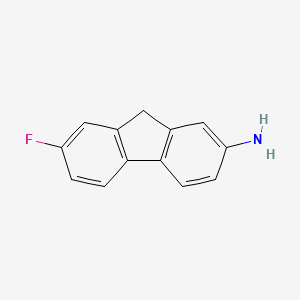
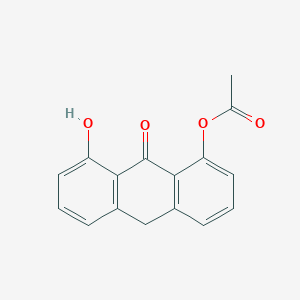
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
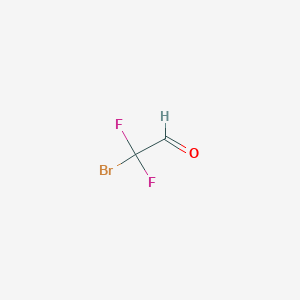
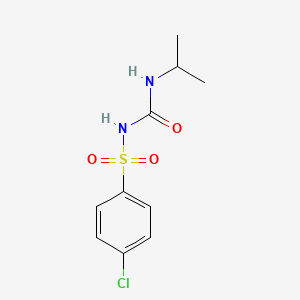
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
